molecular formula C11H20O3 B1249239 9-hydroxyundec-10-enoic Acid

9-hydroxyundec-10-enoic Acid

Cat. No. B1249239
M. Wt: 200.27 g/mol
InChI Key: CJUFNYIRKDOQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-hydroxyundec-10-enoic acid is a hydroxy monounsaturated fatty acid that is undec-10-enoic acid which is substituted by a hydroxy group at position 9. It has been isolated from the leaves of Corchorus olitorius, also known as the medicinal foodstuff moroheiya. It is a secondary alcohol, a hydroxy monounsaturated fatty acid, an olefinic fatty acid and a medium-chain fatty acid.
(S)-9-Hydroxy-10-undecenoic acid, also known as corchorifatty acid e, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain (S)-9-Hydroxy-10-undecenoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-9-hydroxy-10-undecenoic acid is primarily located in the cytoplasm. Outside of the human body, (S)-9-hydroxy-10-undecenoic acid can be found in green vegetables, herbs and spices, and tea. This makes (S)-9-hydroxy-10-undecenoic acid a potential biomarker for the consumption of these food products.

Scientific Research Applications

Biocatalysis and Chemical Production

9-hydroxyundec-10-enoic acid has potential applications in the field of biocatalysis and chemical production. A study by Jang et al. (2014) demonstrated the use of engineered Escherichia coli for the efficient production of ω-hydroxyundec-9-enoic acid from renewable fatty acids, highlighting its value in creating flavors, antifungal agents, and bioplastics (Jang et al., 2014).

Antibacterial Activity

Research by Banday et al. (2010) identified the antibacterial properties of compounds derived from fatty acid hydrazides like undec-10-enoic acid, indicating potential applications in combating bacterial infections (Banday, Mattoo, & Rauf, 2010).

Molecular Recognition and Synthesis

Bhalerao et al. (1991) explored the molecular recognition in the hydrolysis of racemic esters of 9-acetoxy-11-bromoundec-10-enoic acid, leading to the synthesis of optically active compounds like (R)-dimorphecolic acid, demonstrating its application in stereo-selective synthesis (Bhalerao, Dasaradhi, Neelakantan, & Fadnavis, 1991).

Cancer Research

In the realm of cancer research, Yang et al. (2014) found that ω-hydroxyundec-9-enoic acid induced apoptosis in non-small cell lung cancer cells through reactive oxygen species-mediated endoplasmic reticulum stress (Yang, Kim, & Park, 2014). Another study by Ahn, Kim, and Yang (2020) demonstrated the anticancer effects of ω-hydroxyundec-9-enoic acid in breast cancer cells, highlighting its potential as an anticancer agent (Ahn, Kim, & Yang, 2020).

Synthesis of Bioactive Compounds

Nokami et al. (1997) synthesized (11E)-13-hydroxy-10-oxooctadec-11-enoic acid from undec-10-enoic acid, showcasing its utility in creating bioactive compounds (Nokami, Osafune, Shiraishi, Sumida, & Imai, 1997).

properties

Product Name

9-hydroxyundec-10-enoic Acid

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

9-hydroxyundec-10-enoic acid

InChI

InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2,10,12H,1,3-9H2,(H,13,14)

InChI Key

CJUFNYIRKDOQMC-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-hydroxyundec-10-enoic Acid
Reactant of Route 2
9-hydroxyundec-10-enoic Acid
Reactant of Route 3
9-hydroxyundec-10-enoic Acid
Reactant of Route 4
Reactant of Route 4
9-hydroxyundec-10-enoic Acid
Reactant of Route 5
9-hydroxyundec-10-enoic Acid
Reactant of Route 6
9-hydroxyundec-10-enoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.